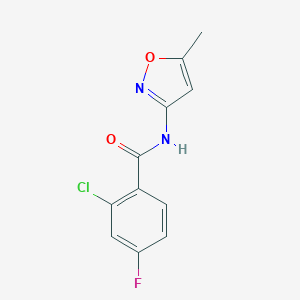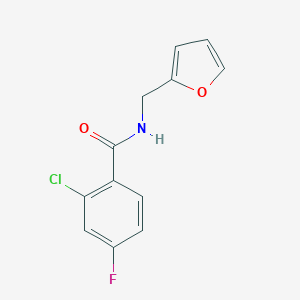
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric effects. However, MDMA is not only used for recreational purposes, but it also has potential applications in scientific research.
作用机制
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in the regulation of pleasure and reward. Norepinephrine is a neurotransmitter that is involved in the regulation of attention and arousal.
Biochemical and Physiological Effects:
This compound has been found to increase heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use of this compound can lead to neurotoxicity, cognitive impairment, and psychiatric disorders.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide has several advantages for lab experiments, including its ability to induce a state of empathy and social bonding in humans. However, its potential for abuse and neurotoxicity limit its use in research.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide, including its potential use in the treatment of PTSD, anxiety, and depression. There is also a need for further research on the long-term effects of this compound use and its potential for neurotoxicity. Additionally, there is a need for the development of safer and more effective drugs that can mimic the effects of this compound without the potential for abuse and neurotoxicity.
Conclusion:
This compound is a synthetic psychoactive drug that has potential applications in scientific research. Its ability to increase empathy, social bonding, and emotional openness in humans has made it a valuable tool for studying the brain and behavior. However, its potential for abuse and neurotoxicity limit its use in research. Further research is needed to explore the potential therapeutic uses of this compound and to develop safer and more effective drugs.
合成方法
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that can be further purified for research purposes.
科学研究应用
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide has been used in scientific research to study its effects on the brain and behavior. It has been found to increase empathy, social bonding, and emotional openness in humans. This compound has also been used in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression.
属性
分子式 |
C14H13NO4S |
|---|---|
分子量 |
291.32 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13NO4S/c1-10-3-2-4-12(7-10)20(16,17)15-11-5-6-13-14(8-11)19-9-18-13/h2-8,15H,9H2,1H3 |
InChI 键 |
NOSYVEPCEOQBJP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)




![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)



![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)


